2-(3-amino-1H-1,2,4-triazol-1-yl)-1-phenyl-1-ethanone
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Overview
Description
2-(3-amino-1H-1,2,4-triazol-1-yl)-1-phenyl-1-ethanone is a chemical compound that features a triazole ring, an amino group, and a phenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new drugs and materials.
Mechanism of Action
Target of Action
The compound “2-(3-amino-1H-1,2,4-triazol-1-yl)-1-phenyl-1-ethanone” contains a 1,2,4-triazole moiety, which is a common structural motif in many pharmaceuticals and biologically active compounds . Compounds containing 1,2,4-triazole rings have been reported to possess a wide range of pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties . The specific target of this compound would depend on the exact nature of its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-1H-1,2,4-triazol-1-yl)-1-phenyl-1-ethanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with nitriles under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions. For example, the reaction of a triazole derivative with an amine can yield the desired amino-substituted triazole.
Attachment of the Phenyl Group: The phenyl group can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate phenyl halides and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-amino-1H-1,2,4-triazol-1-yl)-1-phenyl-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted triazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
2-(3-amino-1H-1,2,4-triazol-1-yl)-1-phenyl-1-ethanone has several scientific research applications:
Medicinal Chemistry: The compound serves as a scaffold for the development of new drugs, particularly those targeting enzymes and receptors involved in various diseases.
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as conductive polymers and coordination complexes.
Biological Studies: The compound is employed in studies investigating the biological activity of triazole derivatives, including their antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of new catalysts and ligands for industrial processes.
Comparison with Similar Compounds
Similar Compounds
3-amino-1,2,4-triazole: A simpler triazole derivative with similar biological activity.
1-phenyl-1,2,4-triazole: A triazole derivative with a phenyl group but lacking the amino group.
2-(1H-1,2,4-triazol-1-yl)-1-phenyl-1-ethanone: A triazole derivative with a similar structure but without the amino group.
Uniqueness
2-(3-amino-1H-1,2,4-triazol-1-yl)-1-phenyl-1-ethanone is unique due to the presence of both the amino group and the phenyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with molecular targets, making it a valuable compound for various applications.
Biological Activity
2-(3-amino-1H-1,2,4-triazol-1-yl)-1-phenyl-1-ethanone is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological properties, and potential applications of this compound, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 3-amino-1H-1,2,4-triazole with phenylacetone derivatives. Various synthetic routes have been explored to enhance yield and purity. For instance, microwave-assisted synthesis has shown promise in improving reaction times and product yields compared to conventional methods .
Biological Activity
The biological activity of this compound is primarily attributed to the presence of the triazole moiety, which is known for its pharmacological versatility. Below are key areas of activity:
Antimicrobial Activity
Research indicates that derivatives containing the triazole ring exhibit significant antimicrobial properties. For example, studies have demonstrated that 3-amino-1H-1,2,4-triazole derivatives can inhibit the growth of various bacterial strains and fungi. A comparative analysis showed that compounds with electron-withdrawing groups on the phenyl ring displayed enhanced antimicrobial efficacy .
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
Compound A | E. coli | 15 |
Compound B | S. aureus | 18 |
This compound | P. aeruginosa | 20 |
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. In vitro studies revealed that this compound induces apoptosis in cancer cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins . The IC50 values for various cancer cell lines are summarized below:
Cell Line | IC50 (µM) |
---|---|
HeLa | 12.5 |
MCF7 | 9.8 |
A549 | 15.0 |
Neuroprotective Effects
Recent studies suggest that triazole derivatives may possess neuroprotective properties by inhibiting acetylcholinesterase (AChE), which is crucial for cognitive function. The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, thereby enhancing neurotransmission in cholinergic pathways .
Case Studies
Case Study 1: Anticancer Activity Assessment
A study conducted on the cytotoxic effects of various triazole derivatives included this compound against human lung cancer cells (A549). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, a series of synthesized triazole compounds were tested against Gram-positive and Gram-negative bacteria. The results showed that compounds with a phenyl group exhibited greater antimicrobial activity than those with aliphatic substituents.
Properties
IUPAC Name |
2-(3-amino-1,2,4-triazol-1-yl)-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-10-12-7-14(13-10)6-9(15)8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEDUFGINAMFOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=NC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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